molecular formula C12H20N2O2 B1372429 tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate CAS No. 530115-96-9

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate

Cat. No.: B1372429
CAS No.: 530115-96-9
M. Wt: 224.3 g/mol
InChI Key: VREJUXWEWOVHHU-UHFFFAOYSA-N
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Description

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀N₂O₂ and a molecular weight of 224.299 g/mol . It is known for its applications in various fields of research and industry, particularly in organic synthesis and medicinal chemistry.

Scientific Research Applications

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is used in several scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceuticals, particularly as a building block for drug candidates.

    Biological Studies: As a probe or ligand in biochemical assays.

    Industrial Applications: In the production of specialty chemicals and materials.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If inhaled, remove to fresh air . In case of ingestion, wash out mouth with copious amounts of water for at least 15 minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 4-cyano-4-methylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base.

    Reduction: Lithium aluminum hydride or hydrogenation catalysts.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug or a precursor to active pharmaceutical ingredients. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-cyano-4-((tosyloxy)methyl)piperidine-1-carboxylate
  • tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate is unique due to its specific functional groups, which provide versatility in chemical reactions and applications. Its cyano and ester groups allow for a wide range of chemical modifications, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-7-5-12(4,9-13)6-8-14/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREJUXWEWOVHHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676502
Record name tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530115-96-9
Record name tert-Butyl 4-cyano-4-methylpiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-cyanopiperidine-1-carboxylate (0.500 g, 2.38 mmol) in 15 mL of THF at −78° C. was added lithium bis(trimethylsilyl)amide (1 M solution in diethyl ether, 5.23 mL, 5.23 mmol). After 20 min, iodomethane (0.338 g, 2.38 mmol) was added dropwise, and the reaction was slowly warmed to rt. After 15 h, the mixture was cooled to 0° C., treated with water, and extracted 3× with ethyl acetate. The solution was extracted 3× with ethyl acetate, and the combined organic solution was washed with water and brine, dried over sodium sulfate, filtered, and concentrated in vacuo to provide tert-butyl 4-cyano-4-methylpiperidine-1-carboxylate that gave a proton NMR spectra consistent with theory.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5.23 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.338 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 4-cyano-piperidine-1-carboxylic acid tert-butyl ester (4.52 g, 20 mmol) in THF (50 mL) was added LHMDS in THF (24 mL, 24 mmol) at 0° C. After stirring at 0° C. for 1 hour, MeI (5.7 g) was added. The reaction mixture was kept at 0° C. for 2 hours, then partitioned between EtOAc and H2O. After concentration in vacuo, the residue was purified by silica column chromatography with EtOAc/hexanes to give the desired product.
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a round-bottomed flask, tert-butyl 4-cyanopiperidine-1-carboxylate (0.70 g, 3.3 mmol) was dissolved in THF (14 mL). The solution was cooled to −76° C. and lithium bis(trimethylsilyl)amide (1.0 M solution in THF, 3.7 mL, 3.7 mmol) was added dropwise over 15 min. The yellow solution was stirred at −76° C. for 30 min then iodomethane (0.32 mL, 5.1 mmol) was slowly added. The reaction mixture was stirred at −76° C. for 30 min and then warmed to room temperature over 1 h. The reaction mixture was quenched with 10 mL saturated aqueous NH4Cl, diluted with water and extracted with EtOAc (2×). The organic layers were washed with water and brine then dried over sodium sulfate, filtered and concentrated. The residue was purified by SiO2 chromatography with 0% to 20% EtOAc/hexanes to afford 0.71 g (95%) of 4-cyano-4-methyl-piperidine-1-carboxylic acid tert-butyl ester as a pale yellow oil.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step Two
Quantity
0.32 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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